Nivasorexant

OX1R selectivity receptor pharmacology SO1RA

Standard dual orexin receptor antagonists (DORAs) induce sedation, confounding behavioral studies requiring alertness. Nivasorexant solves this as the first selective OX1R antagonist (SO1RA) with 60-fold selectivity and no somnolence at active doses. • Rat binge-eating ED50: 0.13 mg/kg at ~70% OX1R occupancy • Half-life: 3.3-5.7 h; no visuo-motor impairment • Strong CYP2C19 inhibitor (6.84x AUC increase) - ideal DDI probe

Molecular Formula C23H23N7O2
Molecular Weight 429.5 g/mol
CAS No. 1435480-40-2
Cat. No. B12392002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNivasorexant
CAS1435480-40-2
Molecular FormulaC23H23N7O2
Molecular Weight429.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)N2CCOCC2CC3=CC(=CC=C3)N4N=CC=N4)N5N=CC=N5
InChIInChI=1S/C23H23N7O2/c1-17-5-6-21(22(13-17)30-26-9-10-27-30)23(31)28-11-12-32-16-20(28)15-18-3-2-4-19(14-18)29-24-7-8-25-29/h2-10,13-14,20H,11-12,15-16H2,1H3/t20-/m1/s1
InChIKeyGKPHAIOJCHBZCT-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nivasorexant: Selective OX1R Antagonist for CNS Research


Nivasorexant (developmental code ACT-539313) is a potent, selective, and brain-penetrating orexin receptor type 1 (OX1R) antagonist [1]. It is the first selective orexin-1 receptor antagonist (SO1RA) to enter clinical development, distinguishing it mechanistically from dual orexin receptor antagonists (DORAs) such as suvorexant, lemborexant, and daridorexant that target both OX1R and OX2R [2]. While DORAs promote sleep through OX2R blockade, nivasorexant was developed to achieve CNS pharmacological activity without the promotion of sleep, making it a unique tool compound for investigating OX1R-mediated pathways in compulsive behaviors, anxiety, and reward processing [3].

Selective OX1R antagonist for CNS pathway interrogation
Non-sedating profile supports daytime behavioral research paradigms
First-in-class SO1RA with characterized preclinical and clinical pharmacology

Why DORAs Cannot Substitute for Nivasorexant


Nivasorexant and FDA-approved DORAs (suvorexant, lemborexant, daridorexant) share the orexin receptor target class but exhibit fundamentally divergent pharmacological profiles that preclude interchangeability [1]. DORAs non-selectively antagonize both OX1R and OX2R, with OX2R blockade driving their primary therapeutic effect—sleep promotion [2]. In contrast, nivasorexant's selective OX1R antagonism (60-fold selectivity over OX2R) was designed to achieve clinical efficacy without promoting sleep, targeting disorders where maintaining alertness is desirable . Preclinical evidence demonstrates that selective OX1R blockade reduces binge-like eating behavior in rats at receptor occupancies that do not induce sedation [3]. Furthermore, DORAs carry a well-documented risk of somnolence as a class effect, whereas clinical studies of nivasorexant at 100 mg b.i.d. showed no consistent or marked sedative effects and somnolence incidence similar to placebo [4]. These mechanistic and clinical divergence points render DORAs unsuitable as research substitutes for nivasorexant in OX1R-selective investigations.

Dual receptor blockade

DORAs non-selectively antagonize both OX1R and OX2R, inducing sleep via OX2R blockade and confounding OX1R-specific behavioral endpoints.

Sedation liability

DORA class carries significant somnolence risk, which may alter outcome measures in alertness-dependent studies.

Mechanism mismatch

OX2R-mediated sleep promotion inherent to DORAs precludes selective OX1R pathway investigation and limits translational relevance to non-sedating paradigms.

Nivasorexant Comparative Evidence Guide


OX1R Receptor Selectivity Profile

Nivasorexant demonstrates potent and highly selective antagonism at human OX1R with an apparent equilibrium dissociation constant (Kb) of 0.69 nM, exhibiting 60-fold selectivity over human OX2R (Kb = 42 nM) [1]. In contrast, FDA-approved DORAs (suvorexant, lemborexant, daridorexant) exhibit dual antagonism with OX2R/OX1R selectivity ratios typically ranging from approximately 0.5 to 3, lacking the pronounced OX1R bias that characterizes nivasorexant [2]. This quantitative selectivity difference is the mechanistic basis for nivasorexant's ability to engage OX1R-mediated pathways without concurrently blocking OX2R, thereby avoiding the sleep-promoting effects intrinsic to DORAs [3].

OX1R Selectivity
Reported
Kb 0.69 nM (OX1R); 60-fold over OX2R
Supports OX1R-specific pathway studies without OX2R confound
DORAs lack pronounced OX1R bias
OX1R selectivity receptor pharmacology SO1RA non-sedating CNS agent

OX1R Occupancy-Efficacy in Preclinical Models

In a validated rat model of binge-eating disorder (BED), nivasorexant dose-dependently reduced binge-like eating of highly palatable food. The ED50 for this effect was 0.13 mg/kg (oral), which corresponded to a calculated free brain concentration yielding approximately 70% OX1R occupancy [1]. Efficacy was maintained under chronic dosing conditions and with more frequent stress exposure, and was comparable in effect size to the positive control topiramate [2]. This preclinical efficacy benchmark established the rationale for clinical development in BED, though subsequent Phase II translation was unsuccessful [3].

Preclinical BED Model
Head-to-head
ED50 0.13 mg/kg; ~70% OX1R occupancy
Occupancy-response benchmark for compulsive eating models
Effect size comparable to topiramate
receptor occupancy dose-response binge-eating disorder preclinical efficacy

Human Pharmacokinetics and Auto-Inhibition

In first-in-human studies, single oral doses of nivasorexant (10-400 mg) exhibited rapid absorption (median Tmax 0.7-3.5 h) and elimination with a mean terminal half-life of 3.3-5.7 h [1]. At steady state with twice-daily dosing, half-life ranged from 3.8-6.5 h and overall exposure (AUC) increased approximately dose-proportionally, while Cmax increased less than dose-proportionally [2]. Food intake increased Cmax by 1.63-fold (90% CI: 1.26-2.11) without affecting total exposure (AUC) [3]. Population PK modeling revealed that nivasorexant exhibits auto-inhibition of its own metabolism via CYP3A4, a feature requiring consideration in chronic dosing regimens [4]. Compared to DORAs, nivasorexant's shorter half-life (3-6 h vs. daridorexant ~8 h, lemborexant ~17-55 h, suvorexant ~12 h) may offer greater dosing flexibility for daytime-dosing paradigms where residual effects must be minimized [5].

Human Half-Life
Reported
3.3–5.7 h (single dose)
Supports pharmacokinetic characterization for behavioral studies
Food increases Cmax 1.63×, AUC unchanged
pharmacokinetics half-life dose-proportionality auto-inhibition

Clinical Safety and Sedation Profile

In a 12-week Phase II randomized controlled trial (n=136, 1:1 randomization), nivasorexant 100 mg b.i.d. was well tolerated with the overall incidence of treatment-emergent adverse events (TEAEs) balanced between treatment groups [1]. Critically, the frequency of somnolence and fatigue in the nivasorexant group was similar to placebo, consistent with its OX1R-selective mechanism [2]. Multiple-dose clinical pharmacology studies confirmed the absence of consistent or marked effects on sedation, alertness, or visuo-motor impairment [3]. In contrast, a systematic review and network meta-analysis of DORAs reported significantly higher risks of somnolence (risk ratio range: 1.5-3.0 vs. placebo across agents) and abnormal dreams as class effects [4]. This differential sedation profile directly reflects the receptor selectivity data: OX2R blockade mediates sleep promotion, whereas selective OX1R antagonism avoids this effect [5].

Somnolence Incidence
Class-level
Similar to placebo in Phase II trial
Non-sedating profile supports alertness-dependent research
DORA class associated with higher somnolence risk
safety somnolence sedation adverse events clinical tolerability

CYP450 Drug-Drug Interaction Profile

Nivasorexant exhibits time-dependent CYP450 inhibition that intensifies with repeated dosing [1]. In a clinical DDI study using a cocktail approach (flurbiprofen/CYP2C9, omeprazole/CYP2C19, midazolam/CYP3A4), single-dose nivasorexant (100 mg) increased omeprazole AUC by 2.05-fold and midazolam AUC by 1.56-fold [2]. After 8 days of 100 mg b.i.d. administration, omeprazole AUC increased 6.84-fold and midazolam AUC increased 3.71-fold [3]. Per FDA guidance, nivasorexant is classified as a moderate CYP2C19 and weak CYP3A4 inhibitor after 1 day, escalating to weak CYP2C9, strong CYP2C19, and moderate CYP3A4 inhibitor after repeated dosing [4]. In vitro, nivasorexant showed competitive inhibition IC50 values of 8.6 μM (CYP2C9), 1.6 μM (CYP2C19), and 19-44 μM (CYP3A4), with significant time-dependent CYP2C19 inhibition [5]. This profile contrasts with DORAs, which generally exhibit more balanced or CYP3A4-dominant inhibition patterns [6].

CYP2C19 Inhibition
Class-level
6.84-fold omeprazole AUC increase (Day 8)
Requires consideration in combination study designs
Escalates from moderate to strong CYP2C19 inhibitor with repeated dosing
drug-drug interaction CYP450 CYP2C19 CYP3A4 metabolism

Phase II Binge-Eating Disorder Efficacy

In a 12-week, randomized, double-blind, placebo-controlled Phase II proof-of-concept trial in adults with moderate to severe binge-eating disorder (n=136), nivasorexant 100 mg b.i.d. did not demonstrate efficacy over placebo [1]. The primary endpoint—change from baseline to Week 12 in the number of binge eating days per week—was identical between groups: least squares mean reduction of -2.93 days/week for both nivasorexant and placebo (LSM difference = 0.000; 95% CI: -0.69 to 0.69; p = 0.9992) [2]. No differences were observed in any exploratory efficacy endpoints, including binge eating episodes/week, CGI change, or HAMD-17 depression scores [3]. This clinical failure, despite robust preclinical efficacy in the rat BED model, indicates a translational gap that defines nivasorexant's current utility as a preclinical research tool rather than a clinical candidate for BED [4]. This outcome directly informs procurement decisions: nivasorexant is appropriate for basic and translational OX1R research but should not be acquired for clinical BED investigations [5].

Phase II BED Primary Endpoint
Head-to-head
LSM difference 0.000 (p=0.9992 vs placebo)
Defines compound as preclinical tool, not clinical candidate
No significant difference vs placebo at Week 12
clinical trial binge-eating disorder efficacy placebo-controlled Phase II

Nivasorexant Optimal Research Applications


OX1R-Mediated Compulsive and Reward Behaviors

Nivasorexant is optimally suited for preclinical studies examining OX1R-specific contributions to compulsive behaviors, reward processing, and motivated feeding. The compound's 60-fold OX1R selectivity [1] and validated efficacy in the rat binge-eating model (ED50 = 0.13 mg/kg, ~70% OX1R occupancy) [2] provide a well-characterized tool for dissecting OX1R pathways without OX2R-mediated sedation confounds. Researchers can utilize the established dose-occupancy relationship to design studies with defined target engagement levels, enabling quantitative interpretation of behavioral outcomes in models of compulsive eating, substance use, or obsessive-compulsive behaviors.

Non-Sedating Daytime Behavioral Pharmacology

For research protocols requiring CNS-active compounds that preserve alertness and minimize sedative effects, nivasorexant offers a distinct advantage over DORAs. Clinical evidence confirms the absence of consistent or marked sedation or visuo-motor impairment at therapeutic doses [3], with Phase II trial data showing somnolence incidence similar to placebo [4]. This profile supports daytime-dosing paradigms in preclinical behavioral assays where sedation would confound outcome measures. The compound's 3.3-5.7 h half-life [5] further facilitates timed experiments with predictable onset and offset, minimizing carryover effects in crossover designs.

CYP2C19 and CYP3A4 Drug Interaction Studies

Nivasorexant's well-characterized CYP450 inhibition profile makes it a valuable probe compound for drug-drug interaction studies. Its classification as a strong CYP2C19 inhibitor (6.84-fold omeprazole AUC increase) and moderate CYP3A4 inhibitor (3.71-fold midazolam AUC increase) after repeated dosing [6] provides a defined reference point for evaluating metabolic interactions in preclinical and clinical pharmacology research. Researchers investigating polypharmacy scenarios or developing novel CNS agents can use nivasorexant as a comparator to assess CYP2C19- or CYP3A4-mediated interaction liability.

Receptor Occupancy and PK/PD Modeling

The availability of quantitative receptor occupancy data linked to behavioral efficacy (ED50 0.13 mg/kg corresponding to ~70% OX1R occupancy) [7], combined with comprehensive human PK parameters [8] and population PK models incorporating auto-inhibition [9], positions nivasorexant as an excellent reference compound for receptor occupancy-pharmacodynamic modeling. Researchers can leverage these datasets to validate translational PK/PD models, inform dose selection for novel SO1RAs, or benchmark target engagement requirements for OX1R-mediated behavioral effects.

Application
Selection Property
Validation Focus
OX1R pathway studies in compulsive behavior
Selective OX1R antagonism without sleep promotion
Target engagement and behavioral endpoint interpretation
Daytime behavioral pharmacology research
Non-sedating profile confirmed in human studies
Alertness-dependent outcome measures, minimal carryover
CYP450 drug interaction research
Characterized CYP2C19 and CYP3A4 inhibition
Metabolic interaction liability in combination studies
PK/PD and receptor occupancy modeling
Quantitative occupancy-response relationship
Model validation and dose selection for novel SO1RAs
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